![molecular formula C20H13ClN4O4S2 B4622954 N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4622954.png)
N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, similar to the target compound, often involves the condensation of appropriate thioamides with chloro or nitro-substituted phenyl rings. A study by El’chaninov et al. (2018) demonstrates the synthesis of related structures through the condensation of indazolyl with furoyl chloride, followed by treatment with phosphorus pentasulfide, highlighting a potential pathway for synthesizing the compound (El’chaninov, Aleksandrov, & Stepanov, 2018).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by spectroscopic techniques, including IR, NMR, and mass spectrometry. Saeed et al. (2010) detailed the crystal structure of a similar compound, providing insights into the intramolecular interactions and conformational preferences that could be expected for the target molecule (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Reactions and Properties
The reactivity of benzothiazole derivatives often includes electrophilic substitution reactions. Aleksandrov et al. (2017) discussed the electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, of benzothiazole structures, which are relevant for understanding the chemical behavior of the target compound (Aleksandrov & El’chaninov, 2017).
Physical Properties Analysis
The physical properties of similar compounds are often elucidated through their synthesis and structural characterization. The analysis by Saeed and Wong (2012) on thiazole derivatives provides a foundation for understanding the solubility, melting point, and other physical properties related to the target compound (Saeed & Wong, 2012).
Chemical Properties Analysis
The chemical properties, including stability, reactivity towards various reagents, and potential for forming derivatives, can be inferred from studies on benzothiazole and furamide derivatives. The work by Fathalla et al. (2012) on the synthesis and reactivity of benzothiazole thioureas underlines the versatile chemical behavior, which is pertinent to the compound of interest (Fathalla, Ali, Marek, & Pazdera, 2012).
Scientific Research Applications
Synthesis of Complex Benzothiazole Derivatives
Researchers have explored the synthesis of complex benzothiazole derivatives, emphasizing the methodologies to create compounds with potential biological activities. For instance, El’chaninov et al. (2018) detailed the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole through a series of reactions starting from N-methylation, reduction, condensation, and finally, Jacobson oxidation. This process illustrates the intricate steps involved in constructing benzothiazole derivatives with specific functional groups that could be pivotal in pharmacological contexts (El’chaninov, Aleksandrov, & Stepanov, 2018).
Reactivity and Transformation Studies
Further research by El’chaninov and Aleksandrov (2017) on the fusion of 2-(furan-2-yl)thiazole to 1-methyl-1H-benzimidazole showcases the reactivity and potential transformations of benzothiazole derivatives. This study highlights how methylated benzimidazole reacts with furan-2-carbonyl chloride and subsequent treatment with P2S5 leads to cyclization products, demonstrating the versatility of benzothiazole compounds in synthetic chemistry (El’chaninov & Aleksandrov, 2017).
Antimicrobial and Antitumor Activities
Patel and Shaikh (2010) synthesized 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides to evaluate their in vitro antimicrobial activity. This research underlines the importance of benzothiazole derivatives in developing new antimicrobial agents, showing some compounds had activity comparable to standard drugs, illustrating the pharmaceutical application potential of such derivatives (Patel & Shaikh, 2010).
Green Chemistry Approaches
Gao et al. (2020) discussed recent advances in synthesizing benzothiazole compounds via green chemistry approaches. This review highlights environmentally friendly methods for creating benzothiazole derivatives, essential for sustainable development in chemical synthesis and pharmaceuticals (Gao, Liu, Zuo, Feng, & Gao, 2020).
properties
IUPAC Name |
N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O4S2/c1-10-7-17-14(9-13(10)21)22-20(31-17)24-19(30)23-18(26)16-6-5-15(29-16)11-3-2-4-12(8-11)25(27)28/h2-9H,1H3,(H2,22,23,24,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPFEQIFERGWSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=S)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-5-(3-nitrophenyl)furan-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.